molecular formula C27H30F6N2O2 B570953 Dutasteride-d3 CAS No. 1131341-46-2

Dutasteride-d3

カタログ番号: B570953
CAS番号: 1131341-46-2
分子量: 531.558
InChIキー: JWJOTENAMICLJG-XHGXNVPLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dutasteride-d3 is a deuterated form of dutasteride, a synthetic 4-azasteroid compound. Dutasteride is primarily used to treat benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dutasteride due to its stable isotope labeling.

生化学分析

Biochemical Properties

Dutasteride-d3 selectively inhibits both the type I and type II isoforms of steroid 5α-reductase . These enzymes convert testosterone into dihydrotestosterone (DHT), a primary hormonal mediator involved in the development and enlargement of the prostate gland . By inhibiting these enzymes, this compound reduces the levels of circulating DHT .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit testosterone-induced progression of bladder cancer (BCa) cells . This compound treatment led to significant inhibition of testosterone-induced increase dependent on AR and SLC39A9 in cell viability and migration of BCa cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to 5α-reductase enzymes in a potent, selective, and irreversible manner . This binding inhibits the conversion of testosterone into DHT, thereby reducing the levels of circulating DHT .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a prolonged effect over time. For instance, a study found that a single 4-mg dose of Dutasteride led to a 70% reduction in androstanediol glucuronide, a marker of the drug’s pharmacologic effect . This suggests that this compound has a long-lasting impact on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, one study found that the hair growth effect of 0.5 mg Dutasteride was higher than 5 mg Finasteride . This suggests that this compound may have a dose-dependent effect in these models .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts testosterone into DHT . This process involves the enzymes 5α-reductase type I and II, which this compound selectively inhibits .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given that it inhibits 5α-reductase enzymes, which are intracellular enzymes , it can be inferred that this compound likely acts within cells

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dutasteride-d3 involves the incorporation of deuterium atoms into the dutasteride molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to meet pharmaceutical standards.

化学反応の分析

Types of Reactions: Dutasteride-d3 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups.

科学的研究の応用

Treatment of Benign Prostatic Hyperplasia

Dutasteride is widely used for managing BPH. A study demonstrated that long-term dutasteride treatment significantly improved International Prostate Symptom Scores (IPSS) and urinary flow rates. Specifically, patients treated with dutasteride showed a reduction in acute urinary retention risk by 57% and a 48% lower likelihood of requiring surgical intervention compared to placebo .

Table 1: Long-term Effects of Dutasteride on BPH

ParameterDutasteride GroupPlacebo Groupp-value
IPSS Score (2 years)4.52.3<0.001
Qmax (mL/sec)2.00.6<0.001
Acute Urinary Retention (%)57% reduction--

Androgenic Alopecia

Dutasteride has shown efficacy in treating male androgenic alopecia (AGA). A retrospective study indicated that patients receiving dutasteride experienced greater improvements in hair growth compared to those treated with finasteride, with significant enhancements noted in various classifications of hair loss .

Table 2: Efficacy of Dutasteride vs. Finasteride in AGA

TreatmentImprovement Rate (%)Adverse Events (%)
Dutasteride80.87.6
Finasteride47.810.5

Neuroprotective Effects

Emerging research highlights the potential neuroprotective properties of dutasteride-d3, particularly in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Studies suggest that dutasteride exhibits antioxidant and anti-inflammatory effects that may mitigate neuronal damage associated with ALS . The compound's ability to modulate steroid hormone levels could further enhance its therapeutic profile.

Case Study: Neuroprotection in ALS

A review article discussed the promising role of dutasteride in ALS treatment, indicating that it could restore altered dopamine activity and counteract glutamate toxicity . While clinical trials are needed to confirm these findings, the initial data suggest a beneficial effect on neuroprotection.

Other Potential Applications

  • Prostate Cancer Prevention : Research indicates that dutasteride may reduce the risk of prostate cancer by lowering DHT levels, although more studies are required to establish definitive preventive benefits .
  • Management of Dyskinesia : Preliminary findings suggest that dutasteride may help prevent dyskinesia associated with L-DOPA treatment in Parkinson's disease patients, marking another potential therapeutic avenue .

類似化合物との比較

    Finasteride: Another 5-alpha-reductase inhibitor used to treat benign prostatic hyperplasia and androgenetic alopecia.

    Tamsulosin: An alpha-blocker used to improve urinary flow in patients with benign prostatic hyperplasia.

    Epristeride: A non-competitive inhibitor of 5-alpha-reductase, primarily marketed in China.

Uniqueness of Dutasteride-d3: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. Unlike finasteride, which selectively inhibits type II 5-alpha-reductase, this compound inhibits both type I and type II isoforms, leading to a more comprehensive reduction in DHT levels.

生物活性

Dutasteride-d3 is a deuterated form of dutasteride, which is a potent inhibitor of the enzyme 5α-reductase. This compound has garnered attention for its biological activity, particularly in the treatment of conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). This article delves into the biological mechanisms, pharmacokinetics, efficacy in clinical studies, and potential applications of this compound.

This compound functions primarily by inhibiting both Type I and Type II isoforms of the 5α-reductase enzyme. This inhibition prevents the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen responsible for prostate growth and hair loss in men. The following table summarizes the key characteristics of this compound's mechanism:

Characteristic Details
Target Enzymes Type I and Type II 5α-reductase
DHT Reduction Reduces serum DHT levels by up to 98%
Binding Affinity High affinity for both isoenzymes (Type I: 3.9 nM; Type II: 1.8 nM)
Inhibition Type Competitive and specific inhibitor

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Key pharmacokinetic parameters include:

  • Bioavailability: Approximately 60%, with variability from 40% to 94% depending on individual factors.
  • Peak Concentration: Achieved within 2 to 3 hours post-administration.
  • Volume of Distribution: Ranges from 300 to 500 L, indicating extensive tissue distribution.
  • Protein Binding: About 99% bound to serum albumin and 96.6% to α-1 acid glycoprotein.
  • Metabolism: Primarily metabolized in the liver via CYP3A4 and CYP3A5, producing several active metabolites.

Treatment of Benign Prostatic Hyperplasia (BPH)

This compound has been shown to significantly reduce prostate volume and improve urinary flow in men with BPH. A pivotal study demonstrated that after one year of treatment with dutasteride, median serum DHT concentrations were reduced by over 90% in most patients, leading to improved clinical outcomes such as reduced International Prostate Symptom Score (IPSS) .

Androgenetic Alopecia

In studies focusing on AGA, this compound has been found to be more effective than finasteride. A randomized controlled trial involving men aged 20 to 50 years showed that those treated with dutasteride experienced significant increases in hair count and thickness compared to those receiving finasteride or placebo . The following table summarizes findings from this study:

Treatment Group Hair Count Increase (24 weeks) Statistical Significance
Dutasteride (0.5 mg/d)Significant increaseP < .001
Finasteride (1 mg/d)Moderate increaseP = .003
PlaceboNo significant changeP < .001

Frontal Fibrosing Alopecia (FFA)

A retrospective observational study evaluated the effectiveness of dutasteride in patients with FFA. Among 224 patients treated with varying doses of dutasteride, stabilization rates for hairline recession were significantly higher compared to other systemic therapies . The following results were noted:

  • Stabilization Rate at 12 Months:
    • Dutasteride Group: 62% Frontal, 64% Right Temporal, 62% Left Temporal
    • Other Therapies: Lower stabilization rates across all regions

特性

CAS番号

1131341-46-2

分子式

C27H30F6N2O2

分子量

531.558

IUPAC名

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-[2,4,5-trideuterio-3,6-bis(trifluoromethyl)phenyl]-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i3D,5D,13D

InChIキー

JWJOTENAMICLJG-XHGXNVPLSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

同義語

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-Indeno[5,4-f]quinoline-7-carboxamide-d3;  (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。